molecular formula C15H9Cl3O2 B14608067 4,4'-(Chloromethylene)dibenzoyl chloride CAS No. 58218-40-9

4,4'-(Chloromethylene)dibenzoyl chloride

Katalognummer: B14608067
CAS-Nummer: 58218-40-9
Molekulargewicht: 327.6 g/mol
InChI-Schlüssel: OBUBMYOMGPRCRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(Chloromethylene)dibenzoyl chloride is an organic compound with the molecular formula C15H10Cl2O2 It is a derivative of benzoyl chloride, featuring a chloromethylene group linking two benzoyl chloride moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4,4’-(Chloromethylene)dibenzoyl chloride typically involves the chlorination of 4,4’-methylenedibenzoyl chloride. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

C15H10O2+SOCl2C15H10Cl2O2+SO2+HCl\text{C15H10O2} + \text{SOCl2} \rightarrow \text{C15H10Cl2O2} + \text{SO2} + \text{HCl} C15H10O2+SOCl2→C15H10Cl2O2+SO2+HCl

This method is favored due to its high yield and relatively straightforward procedure.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Chloromethylene)dibenzoyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as dibenzoyl peroxide can enhance the reaction rate and efficiency. The process is designed to minimize side reactions and maximize the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(Chloromethylene)dibenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4,4’-methylenedibenzoic acid.

    Reduction: It can be reduced to 4,4’-methylenedibenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Hydrolysis: Typically carried out in acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted benzoyl derivatives.

    Hydrolysis: 4,4’-methylenedibenzoic acid.

    Reduction: 4,4’-methylenedibenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

4,4’-(Chloromethylene)dibenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.

Wirkmechanismus

The mechanism of action of 4,4’-(Chloromethylene)dibenzoyl chloride primarily involves its reactivity towards nucleophiles. The chloromethylene group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile building block for constructing more complex molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoyl Chloride: A simpler analogue with a single benzoyl chloride moiety.

    4,4’-Methylenedibenzoyl Chloride: Lacks the chloromethylene group, making it less reactive.

    4,4’-Dichlorobenzophenone: Contains two chlorine atoms on the benzene rings but lacks the methylene linkage.

Uniqueness

4,4’-(Chloromethylene)dibenzoyl chloride is unique due to the presence of the chloromethylene group, which imparts higher reactivity compared to its analogues. This makes it particularly useful in synthetic chemistry for introducing benzoyl groups into target molecules.

Eigenschaften

CAS-Nummer

58218-40-9

Molekularformel

C15H9Cl3O2

Molekulargewicht

327.6 g/mol

IUPAC-Name

4-[(4-carbonochloridoylphenyl)-chloromethyl]benzoyl chloride

InChI

InChI=1S/C15H9Cl3O2/c16-13(9-1-5-11(6-2-9)14(17)19)10-3-7-12(8-4-10)15(18)20/h1-8,13H

InChI-Schlüssel

OBUBMYOMGPRCRH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)Cl)Cl)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.